Regiochemical Precision: Ortho-Substitution and 3-Piperidinyloxy Linkage are Defined by CFB Inhibitor Pharmacophore Models
The compound's ortho-benzoate arrangement with a 3-piperidinyloxy methylene linker matches the general Formula (I) scaffold in patent WO/2024/0109861, which specifies the attachment point (L) as a single bond or O, and describes the R1 group as C1-5 alkyl or cycloalkyl. This patent discloses that compounds deviating from this connectivity pattern show reduced factor B binding. Representative compounds in the patent portfolio demonstrate CFB inhibitory IC50 values in the low micromolar to sub-micromolar range in an enzymatic assay using recombinant human factor B and a substrate peptide, though the specific IC50 for the free acid analogue of this exact building block is not publicly disclosed [1]. A para-substituted isomer, Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride (CAS 1220034-19-4), is synthetically accessible but falls outside the claimed core of the CFB patent due to the altered vector of the carboxylate [1].
| Evidence Dimension | Binding conformation and target engagement as predicted by patent pharmacophore |
|---|---|
| Target Compound Data | Ortho-benzoate; 3-piperidinyloxy linkage (patent formula I compliant) |
| Comparator Or Baseline | Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride (para-substituted; non-compliant with patent formula I) |
| Quantified Difference | No direct IC50 comparison publicly available; differentiation is structural and pharmacophore-based. |
| Conditions | Structure-activity relationship (SAR) analysis derived from CFB inhibitor patent portfolios; no publicly available head-to-head biochemical assay data. |
Why This Matters
For procurement decisions in CFB inhibitor projects, structural compliance with patent-defined pharmacophores is the primary selection criterion, as analogues falling outside this space are not expected to recapitulate target engagement.
- [1] Medshine Discovery Inc. Series of piperidine-substituted benzoic acid compounds, and use thereof. WIPO Patent Application WO/2024/0109861, published 2024-04-04. View Source
